4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 5-fluoropyrimidine derivatives with ethyl-substituted pyrroles under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .
Scientific Research Applications
4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the synthesis of bio-active compounds.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative used in the preparation of bio-active compounds.
Uniqueness
4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its complex structure and the presence of multiple fluorine atoms, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C16H18F2N6 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H18F2N6/c1-2-13-14(18)16(22-9-20-13)24-6-10-4-23(5-11(10)7-24)15-12(17)3-19-8-21-15/h3,8-11H,2,4-7H2,1H3 |
InChI Key |
DARZLZSHJNAPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC=C4F)F |
Origin of Product |
United States |
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